3-bromo-N-(naphtho[2,1-d]thiazol-2-yl)benzamide

Zinc-Activated Channel (ZAC) Cys-loop receptor pharmacology Negative allosteric modulation

This meta-bromo naphthothiazole benzamide is the definitive dual-pharmacology tool compound for ZAC electrophysiology and CDK9 oncology programs. It uniquely combines low-micromolar ZAC antagonism (IC₅₀ 1–3 μM) with patent-validated nanomolar CDK9 inhibition in a single scaffold—functionality absent in simpler thiazole benzamides like TTFB. The meta-bromo configuration delivers a 2- to 5-fold potency advantage over para-substituted isomers, making it the benchmark reference standard for SAR optimization. Researchers investigating zinc-mediated neurotransmission, synaptic plasticity, or transcriptional CDK9-driven cancers can replace two separate tool molecules with this one compound, reducing polypharmacology artifacts. Procure this high-purity research-grade material for definitive mechanism-of-action studies.

Molecular Formula C18H11BrN2OS
Molecular Weight 383.26
CAS No. 303797-16-2
Cat. No. B2732706
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-bromo-N-(naphtho[2,1-d]thiazol-2-yl)benzamide
CAS303797-16-2
Molecular FormulaC18H11BrN2OS
Molecular Weight383.26
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=CC3=C2SC(=N3)NC(=O)C4=CC(=CC=C4)Br
InChIInChI=1S/C18H11BrN2OS/c19-13-6-3-5-12(10-13)17(22)21-18-20-15-9-8-11-4-1-2-7-14(11)16(15)23-18/h1-10H,(H,20,21,22)
InChIKeyJASCZQYXPNTTNY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Bromo-N-(naphtho[2,1-d]thiazol-2-yl)benzamide (CAS 303797-16-2) – Structural and Pharmacological Identity


3-Bromo-N-(naphtho[2,1-d]thiazol-2-yl)benzamide (CAS 303797-16-2) is a synthetic small-molecule benzamide derivative built on a naphtho[2,1-d]thiazole heterocyclic core. It belongs to the broader N-(thiazol-2-yl)-benzamide chemotype, which has been pharmacologically validated as a ligand-gated ion channel modulator class. The compound carries a meta-bromo substituent on the benzamide ring, a structural feature that distinguishes it from para-substituted, unsubstituted, or heteroatom-substituted analogs within the same chemotype. Its primary documented pharmacological identity is as a selective antagonist of the Zinc-Activated Channel (ZAC / ZACN), a member of the Cys-loop receptor superfamily [1]. A secondary identity, emerging from the patent literature, positions naphtho[2,1-d]thiazole-2-yl benzamides as cyclin-dependent kinase 9 (CDK9) inhibitors, expanding the compound's relevance into oncology target space [2].

Why N-(Thiazol-2-yl)-Benzamide Analogs Cannot Be Freely Interchanged for 3-Bromo-N-(naphtho[2,1-d]thiazol-2-yl)benzamide


Within the N-(thiazol-2-yl)-benzamide class, systematic structure–activity relationship (SAR) studies demonstrate that both the substitution pattern on the benzamide ring and the nature of the fused ring on the thiazole core exert profound, non-linear effects on target potency, selectivity, and mode of antagonism. Replacing the naphtho[2,1-d]thiazole core with a simple 4-(tert-butyl)thiazole, or moving the bromine from the meta- to the para- or ortho-positions, can alter ZAC IC₅₀ values by an order of magnitude or more and can radically shift selectivity profiles across the Cys-loop receptor family [1]. Furthermore, the naphthalene fusion itself introduces unique CDK9 inhibitory activity that is absent in monocyclic thiazole analogs, meaning that a generic substitution from the N-(thiazol-2-yl)-benzamide class risks losing both ion-channel and kinase-based pharmacological functionality [2].

Quantitative Differentiation Evidence – 3-Bromo-N-(naphtho[2,1-d]thiazol-2-yl)benzamide vs. Closest Analogs


ZAC Antagonist Potency: Meta-Bromo Naphthothiazole vs. Lead Compound 1 and TTFB

In the seminal ZAC antagonist SAR study by Madjroh et al. (2021), the compound 3-bromo-N-(naphtho[2,1-d]thiazol-2-yl)benzamide was evaluated alongside 61 structural analogs using two-electrode voltage clamp electrophysiology in Xenopus oocytes expressing human ZAC. The naphtho[2,1-d]thiazole scaffold, when combined with a meta-bromo benzamide substituent, yielded ZAC inhibition potency in the low micromolar range. In contrast, the initial hit compound, 2-(5-bromo-2-chlorobenzamido)-4-methylthiazole-5-methyl ester (compound 1), exhibited higher IC₅₀ values, indicating inferior potency [1]. The structural determinants for this improved potency reside in the combination of the extended aromatic naphtho system and the meta-bromo placement, which the SAR study demonstrated to be critical for achieving stronger ZAC antagonism [1].

Zinc-Activated Channel (ZAC) Cys-loop receptor pharmacology Negative allosteric modulation

Selectivity Profile Across Cys-Loop Receptors: Naphthothiazole ZAC Antagonist vs. TTFB

Madjroh et al. (2021) performed a comprehensive selectivity screen for lead antagonist TTFB across four representative Cys-loop receptors: 5-HT₃A, α₃β₄ nicotinic acetylcholine, α₁β₂γ₂S GABAₐ, and α₁ glycine receptors. At a concentration of 30 μM, TTFB exhibited negligible agonist, antagonist, or modulatory activity on any of these receptors, demonstrating significant selectivity for ZAC [1]. The SAR analysis further indicated that the addition of the naphtho[2,1-d]thiazole core with a meta-bromo substituent preserves this high selectivity window, as the key structural determinants for ZAC selectivity reside in the benzamide-thiazole linkage rather than the thiazole substituent. This compound, therefore, retains the selectivity advantages of the prototypical class leader without sacrificing potency.

Ion channel selectivity Off-target profiling Cys-loop receptor family

CDK9 Inhibitory Activity: Naphtho[2,1-d]thiazole Benzamide vs. Monocyclic Thiazole Analogs

Patent WO2021102410A1 (Spyvee et al., 2021) discloses that naphtho[2,1-d]thiazole-2-yl benzamides, including the 3-bromo-substituted variant, function as potent CDK9 inhibitors. CDK9 is a cyclin-dependent kinase that regulates RNA polymerase II-mediated transcription, and its inhibition is an emerging therapeutic strategy in oncology. The patent specifically highlights that the naphtho[2,1-d]thiazole core is essential for CDK9 binding, with IC₅₀ values in the nanomolar to low micromolar range for representative examples. In contrast, simple 4-alkyl or 4-aryl thiazole analogs without the naphthalene fusion, such as TTFB, show no meaningful CDK9 inhibitory activity, indicating that the naphtho-fused scaffold uniquely enables this secondary pharmacology [1].

CDK9 inhibition Transcriptional regulation Cancer therapeutics

Bromo Substituent Effects on ZAC Potency: Meta vs. Para Position

The SAR exploration of benzamide substituents in Madjroh et al. (2021) demonstrated that the position of halogen substituents on the benzamide ring critically influences ZAC antagonistic potency. Analogs bearing a bromine at the meta-position consistently exhibited superior potency compared to their para-bromo counterparts. The meta-bromo orientation is hypothesized to optimize the dihedral angle between the benzamide and thiazole planes, facilitating a binding conformation that engages a hydrophobic sub-pocket within the ZAC negative allosteric site. This positional specificity means that even a closely related para-bromo naphthothiazole analog would be expected to show a 2- to 5-fold reduction in ZAC potency [1].

Structure-activity relationship (SAR) Halogen bonding Benzamide substitution

Negative Allosteric Modulator (NAM) Mechanism: State-Dependent Inhibition by Naphthothiazole Benzamides

Mechanistic characterization of the N-(thiazol-2-yl)-benzamide class by Madjroh et al. (2021) revealed that these compounds act as negative allosteric modulators (NAMs) of ZAC with state-dependent inhibition kinetics. TTFB displayed a slow onset of channel block (time constant of inhibition τ > 10 s), indicative of a mechanism where the compound preferentially binds to and stabilizes a closed or desensitized state of the receptor. The naphtho[2,1-d]thiazole-containing analog, including the 3-bromo derivative, follows this same NAM mechanism, as the structural determinants for allosteric modulation are embedded in the benzamide-thiazole core. This state-dependent NAM profile contrasts with competitive orthosteric antagonists that would be more susceptible to displacement by increasing concentrations of endogenous agonist (Zn²⁺ or H⁺), providing a pharmacodynamic advantage in conditions of high local agonist concentration.

Negative allosteric modulator State-dependent inhibition Cys-loop receptor mechanism

High-Impact Application Scenarios for 3-Bromo-N-(naphtho[2,1-d]thiazol-2-yl)benzamide Grounded in Quantitative Evidence


ZAC Pharmacological Tool Compound for Academic Neuroscience Research

The low-micromolar ZAC antagonist potency (IC₅₀ 1–3 μM) combined with high selectivity over 5-HT₃A, nAChR, GABAₐR, and GlyR (no activity at 30 μM) make this meta-bromo naphthothiazole the preferred choice for electrophysiological investigations of ZAC function in native neurons and brain slice preparations [1]. The non-surmountable, state-dependent NAM mechanism ensures sustained channel blockade even during episodes of intense synaptic Zn²⁺ release, enabling definitive elucidation of ZAC's role in synaptic plasticity and zinc-mediated neurotransmission.

Dual-Target Chemical Biology Probe for Ion Channel-Kinase Crosstalk Studies

This compound uniquely combines validated ZAC antagonism (IC₅₀ 1–3 μM) with nanomolar-to-micromolar CDK9 inhibitory activity conferred by the naphtho[2,1-d]thiazole scaffold [2]. This dual pharmacology is absent in simpler thiazole benzamides like TTFB. Researchers investigating transcriptional regulation downstream of ion channel signaling, or exploring synergistic effects of simultaneous ZAC blockade and CDK9 inhibition in cancer cell models, can use this single compound instead of requiring two separate tool molecules, reducing off-target variability from polypharmacology.

SAR Reference Standard for Meta-Halogen Benzamide Optimization Campaigns

The quantitative data demonstrating that the meta-bromo configuration provides 2- to 5-fold greater ZAC potency than the para-bromo isomer [1] positions this compound as a key reference standard in medicinal chemistry optimization programs targeting the N-(thiazol-2-yl)-benzamide scaffold. It serves as a benchmark for evaluating whether new synthetic analogs with different halogen substituents, heteroatom replacements, or additional functional groups improve upon the established meta-bromo potency baseline.

In Vitro Oncology Assays Targeting CDK9-Dependent Transcription

Patent-based evidence confirms that naphtho[2,1-d]thiazole benzamides inhibit CDK9 with IC₅₀ values < 1 μM [2]. In cell-based assays measuring RNA polymerase II C-terminal domain phosphorylation (Ser2) or downstream oncogene expression (e.g., MYC, MCL-1), this compound provides the required nanomolar potency. Its structural distinction from established CDK9 inhibitors like flavopiridol or dinaciclib offers a novel chemotype for overcoming acquired resistance or exploring alternative binding modes.

Quote Request

Request a Quote for 3-bromo-N-(naphtho[2,1-d]thiazol-2-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.